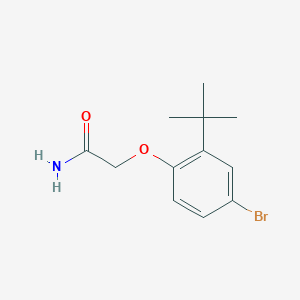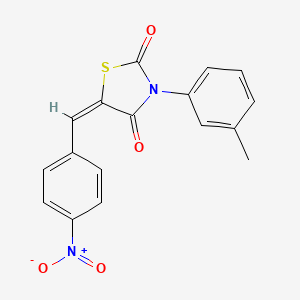
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide, commonly known as XTT, is a yellow tetrazolium salt that is widely used in scientific research applications. XTT is an important tool in the field of biochemistry and cell biology, as it allows researchers to measure the metabolic activity of cells and tissues.
Wirkmechanismus
The mechanism of action of XTT is based on its ability to be reduced by metabolically active cells. The reduction of XTT by cells results in the formation of a water-soluble formazan dye, which can be measured spectrophotometrically. The amount of formazan dye produced is directly proportional to the number of metabolically active cells present in the culture.
Biochemical and Physiological Effects:
XTT is a non-toxic compound that does not interfere with cellular metabolism or function. It is readily taken up by cells and is metabolized by the mitochondrial dehydrogenase enzyme. The reduction of XTT by this enzyme results in the formation of a water-soluble formazan dye, which can be measured to assess the metabolic activity of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of XTT is its ease of use and versatility. It is a simple and reliable method for measuring the metabolic activity of cells and tissues. Additionally, XTT is a non-toxic compound that does not interfere with cellular metabolism or function, making it an ideal tool for use in cell proliferation assays and cytotoxicity studies.
However, there are some limitations to the use of XTT. One of the main limitations is that it cannot be used to measure the metabolic activity of cells that do not have mitochondrial dehydrogenase activity. Additionally, XTT is sensitive to light and requires careful handling to prevent degradation and false results.
Zukünftige Richtungen
There are many potential future directions for the use of XTT in scientific research. One potential direction is the development of new XTT analogs that are more sensitive or selective for specific cell types or metabolic pathways. Additionally, XTT could be used in combination with other assays to provide more comprehensive information about cellular metabolism and function. Overall, XTT is a valuable tool in the field of biochemistry and cell biology, with many potential applications in future research.
Wissenschaftliche Forschungsanwendungen
XTT is widely used in scientific research applications to measure the metabolic activity of cells and tissues. It is commonly used in cell proliferation assays, where it is used to measure the number of viable cells in a culture. XTT can also be used to measure the cytotoxicity of compounds, as it is converted to a water-soluble formazan dye by metabolically active cells. This allows researchers to assess the efficacy of potential drug candidates and to screen for potential toxic effects.
Eigenschaften
IUPAC Name |
N,N-bis(2-cyanoethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-11-5-13-23(14-6-12-22)20(24)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIWUWQIUOCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4709653.png)
![5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione](/img/structure/B4709661.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709665.png)


![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4709703.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)


![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)
![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)